molecular formula C11H22N2O B13970525 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol

3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol

Cat. No.: B13970525
M. Wt: 198.31 g/mol
InChI Key: SQJATPZHFOMYAA-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid through a reduction process.

    Formation of the piperidinyl intermediate: Piperidine can be synthesized from pyridine through hydrogenation.

    Coupling reaction: The cyclopropylamine and piperidinyl intermediates can be coupled using a suitable linker, such as a propanol derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield cyclopropyl ketone derivatives, while substitution could yield various alkylated or acylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific application. In a biological context, it could interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-2-ol: A similar compound with a different hydroxyl group position.

    3-(Cyclopropylamino)-3-(piperidin-4-yl)butan-1-ol: A similar compound with an extended carbon chain.

Uniqueness

3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is unique due to its specific combination of cyclopropyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-(cyclopropylamino)-3-piperidin-4-ylpropan-1-ol

InChI

InChI=1S/C11H22N2O/c14-8-5-11(13-10-1-2-10)9-3-6-12-7-4-9/h9-14H,1-8H2

InChI Key

SQJATPZHFOMYAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CCO)C2CCNCC2

Origin of Product

United States

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